molecular formula C20H17N5O3 B2646499 4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899945-96-1

4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No. B2646499
CAS RN: 899945-96-1
M. Wt: 375.388
InChI Key: RFGKYGKVFAVZGH-UHFFFAOYSA-N
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Description

The compound “4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a heterocyclic compound . It has a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is a structure found in many biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 1-Alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively . Further cyclocondensation with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines or pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolo[3,4-d]pyrimidine core and a phenyl group attached to the pyrimidine ring . The compound also contains an ethoxy group attached to the phenyl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 477.534 . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally .

Scientific Research Applications

New Synthesis Routes and Antiviral Applications

Hebishy et al. (2020) developed a new synthesis route for benzamide-based 5-aminopyrazoles and their corresponding derivatives, showing remarkable antiavian influenza virus activity. Specifically, compounds such as 3b, 4, 10b, 10c, 12a, 19, 21a, and 21b demonstrated significant antiviral activities against bird flu influenza (H5N1) with a viral reduction ranging from 65% to 85% (Hebishy et al., 2020).

Anticancer and Anti-inflammatory Agents

Rahmouni et al. (2016) synthesized a novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. The structure-activity relationship indicated potential medicinal applications, especially in cancer treatment (Rahmouni et al., 2016).

COX-2 Selective Inhibitors

Raffa et al. (2009) explored the pyrazolo[3,4‐d]pyrimidine system for its pharmacological properties, particularly as COX-2 selective inhibitors. They synthesized new 5‐benzamido‐1H‐pyrazolo[3,4‐d]pyrimidin‐4‐ones and revealed that compounds such as 8a, b, 10a–d, and 11a, b exhibited superior inhibitory profiles against COX-2, suggesting potential applications in treating inflammation-related conditions (Raffa et al., 2009).

Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Abdellatif et al. (2014) synthesized and tested a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives for their antitumor activity against the MCF-7 human breast adenocarcinoma cell line. Notably, the compound 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one displayed potent inhibitory activity with an IC50 of 11 µM (Abdellatif et al., 2014).

Mechanism of Action

While the exact mechanism of action of this specific compound is not known, similar compounds have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation . This suggests that the compound could potentially have anticancer activity .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and ingestion .

Future Directions

Given the potential biological activity of this compound, future research could focus on further elucidating its mechanism of action and exploring its potential as a therapeutic agent . Additionally, the synthesis of this compound could be optimized to improve yield and purity .

properties

IUPAC Name

4-ethoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-2-28-16-10-8-14(9-11-16)19(26)23-24-13-21-18-17(20(24)27)12-22-25(18)15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGKYGKVFAVZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

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